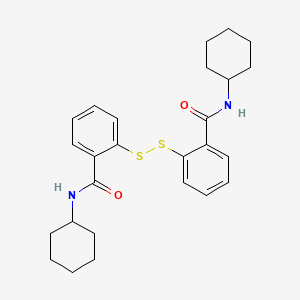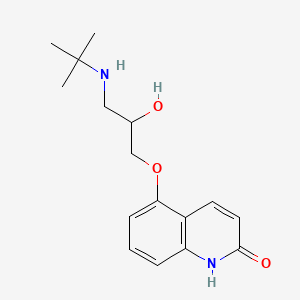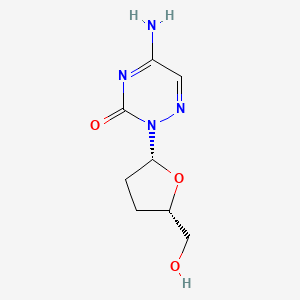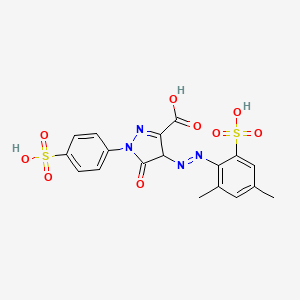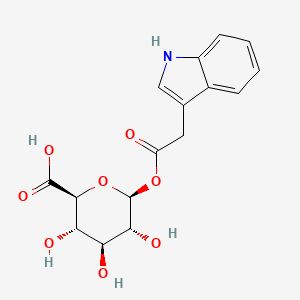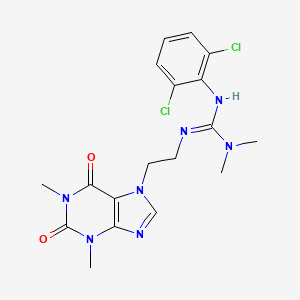
Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride is a complex chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a theophylline core linked to a 2,6-dichlorophenyl group through a dimethylguanidinoethyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the theophylline core, followed by the introduction of the 2,6-dichlorophenyl group. The final step involves the formation of the dimethylguanidinoethyl chain and its attachment to the theophylline core. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while reduction may lead to the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and bronchodilator properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions. The molecular targets include receptors and enzymes involved in the regulation of cAMP levels and other signaling pathways.
相似化合物的比较
Similar Compounds
Theophylline: A related compound with similar bronchodilator properties but lacking the 2,6-dichlorophenyl group.
Aminophylline: A derivative of theophylline with enhanced solubility and bioavailability.
Caffeine: A structurally similar compound with stimulant effects but different pharmacological properties.
Uniqueness
Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride is unique due to its specific structure, which combines the properties of theophylline with the additional effects of the 2,6-dichlorophenyl group. This combination results in a compound with distinct pharmacological and chemical properties, making it valuable for various applications.
属性
CAS 编号 |
85461-01-4 |
|---|---|
分子式 |
C18H21Cl2N7O2 |
分子量 |
438.3 g/mol |
IUPAC 名称 |
3-(2,6-dichlorophenyl)-2-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-1,1-dimethylguanidine |
InChI |
InChI=1S/C18H21Cl2N7O2/c1-24(2)17(23-13-11(19)6-5-7-12(13)20)21-8-9-27-10-22-15-14(27)16(28)26(4)18(29)25(15)3/h5-7,10H,8-9H2,1-4H3,(H,21,23) |
InChI 键 |
XHJIEWYFHPTOEI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=C(NC3=C(C=CC=C3Cl)Cl)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


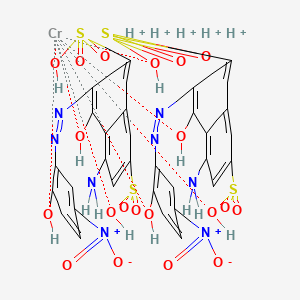
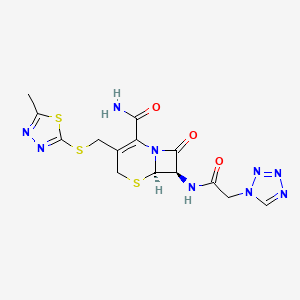
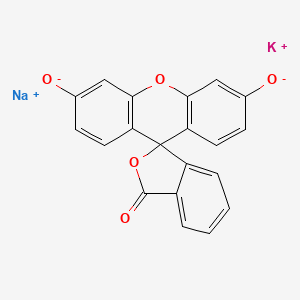
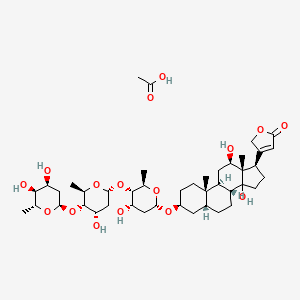
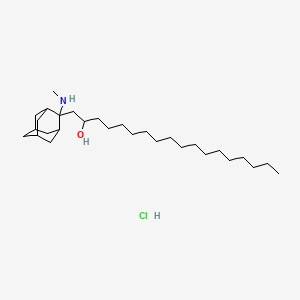
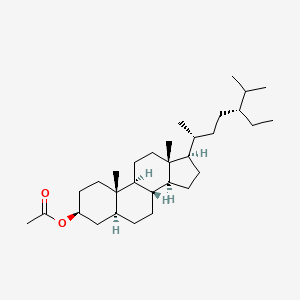
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
